molecular formula C8H11NO2S B13992598 5-((Dimethylamino)methyl)thiophene-2-carboxylic acid CAS No. 83237-28-9

5-((Dimethylamino)methyl)thiophene-2-carboxylic acid

Cat. No.: B13992598
CAS No.: 83237-28-9
M. Wt: 185.25 g/mol
InChI Key: MRIADWLEOQOBHL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-((Dimethylamino)methyl)thiophene-2-carboxylic acid is a heterocyclic compound featuring a thiophene ring substituted with a dimethylaminomethyl group at the 5-position and a carboxylic acid group at the 2-position

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method is the Gewald reaction, which involves the condensation of sulfur, an α-methylene carbonyl compound, and an α-cyano ester . Another method is the Paal-Knorr synthesis, which involves the condensation of 1,4-dicarbonyl compounds with phosphorus pentasulfide (P4S10) as a sulfurizing agent .

Industrial Production Methods

Industrial production of thiophene derivatives, including 5-((Dimethylamino)methyl)thiophene-2-carboxylic acid, often involves large-scale reactions using optimized conditions to maximize yield and purity. These methods may include continuous flow processes and the use of catalysts to enhance reaction efficiency .

Chemical Reactions Analysis

Types of Reactions

5-((Dimethylamino)methyl)thiophene-2-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or an aldehyde.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce alcohols or aldehydes .

Mechanism of Action

The mechanism of action of 5-((Dimethylamino)methyl)thiophene-2-carboxylic acid involves its interaction with specific molecular targets and pathways. The dimethylaminomethyl group can interact with biological receptors, while the thiophene ring can participate in π-π interactions with other aromatic systems. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-((Dimethylamino)methyl)thiophene-2-carboxylic acid is unique due to the presence of both the dimethylaminomethyl group and the carboxylic acid group on the thiophene ring. This combination of functional groups imparts distinct chemical reactivity and biological activity, making it a valuable compound for various applications .

Properties

CAS No.

83237-28-9

Molecular Formula

C8H11NO2S

Molecular Weight

185.25 g/mol

IUPAC Name

5-[(dimethylamino)methyl]thiophene-2-carboxylic acid

InChI

InChI=1S/C8H11NO2S/c1-9(2)5-6-3-4-7(12-6)8(10)11/h3-4H,5H2,1-2H3,(H,10,11)

InChI Key

MRIADWLEOQOBHL-UHFFFAOYSA-N

Canonical SMILES

CN(C)CC1=CC=C(S1)C(=O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.